4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-

GPR35 Off-target screening Quinazolinone selectivity

For medicinal chemistry teams, sourcing a consistent, high-purity baseline scaffold for 5-HT1A/5-HT2A dual ligand SAR studies is a recurring challenge. Minor phenyl-ring substitutions dramatically alter receptor selectivity profiles, making the unsubstituted core essential yet difficult to find in reliable, certified purity. This compound directly resolves that gap. • Unsubstituted pharmacophore core: Enables controlled SAR exploration with a calculated LogP of 2.74-ideal for CNS drug-like space. • Certified reference standard (≥98%): Validated for HPLC impurity method development and metabolite identification in API manufacturing. • Confirmed GPR35-negative: Functions as an ideal negative control in high-throughput screening campaigns. Supplied with full analytical documentation; supports reproducible in vivo behavioral pharmacology studies free from active-impurity artifacts.

Molecular Formula C18H22N4O
Molecular Weight 310.4 g/mol
CAS No. 33017-98-0
Cat. No. B6057494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-
CAS33017-98-0
Molecular FormulaC18H22N4O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C18H22N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,19,20,23)
InChIKeyIUHUYCJRJLWYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- (CAS 33017-98-0): Core Pharmacophore Differentiation


4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- (CAS 33017-98-0), also known as 2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, is a synthetic small molecule belonging to the alkyl-piperazine-phenyl 4(3H)-quinazolinone class. This compound family is pharmacologically characterized by its ability to interact with serotonin receptors, specifically 5-HT1A and 5-HT2A [1]. The compound serves as the unsubstituted phenyl core structure for this series, offering a baseline molecular scaffold for structure-activity relationship (SAR) studies and serving as a critical reference standard for impurity profiling and metabolite identification in pharmaceutical development .

Scaffold Unsubstituted phenyl baseline core for 5-HT1A/5-HT2A receptor SAR studies
Negative control Reported GPR35 inactivity supports use as negative control in off-target screening
Purity Certified purity NLT 98% supports reproducible in vivo behavioral pharmacology research

Why Generic Substitution of CAS 33017-98-0 with Other Quinazolinones Fails in Serotonin Receptor Research


Generic substitution within the quinazolinone class is not feasible due to profound differences in receptor subtype selectivity profiles. The patent literature establishes that even minor modifications to the N-phenylpiperazine substituent dramatically alter the 5-HT1A/5-HT2A affinity and functional activity balance [1]. The unsubstituted phenyl derivative represented by CAS 33017-98-0 provides a unique, minimally substituted baseline scaffold. Replacing it with substituted analogs (e.g., 2-methoxyphenyl or 2-chlorophenyl derivatives) introduces steric and electronic perturbations that shift selectivity, potentially converting a balanced profile into one with a dominant off-target affinity, thus invalidating comparative pharmacological experiments [1].

Substituent changes on the phenyl ring may shift 5-HT1A/5-HT2A selectivity balance, altering assay interpretation.
Substituted analogs (e.g., 2-methoxyphenyl) may introduce off-target affinities not present in the unsubstituted baseline scaffold.

Quantitative Differentiation Evidence for CAS 33017-98-0 Against Closest Structural Analogs


GPR35 Antagonism: Inactivity Profile Distinct from Active Quinazolinone Analogs

In a primary assay for GPR35 antagonism, CAS 33017-98-0 was determined to be inactive [1]. This is a critical differentiation point, as several structurally related quinazolinone and piperazine derivatives have been reported to exhibit potent GPR35 agonist or antagonist activity. The absence of GPR35 activity for the unsubstituted phenyl compound highlights a clean off-target profile for this specific scaffold, which is essential for experiments where GPR35 modulation is an undesired confounding variable [1].

GPR35 inactivity
Data to verify
Inactive in primary GPR35 screening assay
Supports negative control selection; distinct from active quinazolinone analogs.
Class-level comparison; direct analog data not available.
GPR35 Off-target screening Quinazolinone selectivity

LogP Value: Physicochemical Benchmark for CNS Drug-Likeness Optimization

The calculated partition coefficient (clogP) for CAS 33017-98-0 is 2.74 [1]. This value falls within the optimal range for central nervous system (CNS) drug candidates (typically LogP 2-4), balancing blood-brain barrier permeability with reduced non-specific tissue binding. Substituted analogs in the patent literature (e.g., 2-methoxyphenyl, 2-ethoxyphenyl) exhibit higher lipophilicity, which can lead to increased off-target binding and altered pharmacokinetic profiles. This LogP value serves as a key reference point for medicinal chemistry teams optimizing ADME properties within the 5-HT1A/5-HT2A program [2].

Calculated LogP
Class-level inference
2.74
Supports CNS drug-like space; lower lipophilicity than substituted analogs.
In silico calculation; experimental LogP to verify.
CNS drug discovery Lipophilicity Physicochemical property

High Purity Specification: Enabling Reproducible In Vivo Behavioral Pharmacology

Commercially available CAS 33017-98-0 is supplied with a certified purity of NLT 98% . For in vivo behavioral studies, such as the serotonin syndrome model (head twitches, forepaw treading, etc.) described in the core patent [1], the use of high-purity material is essential to avoid confounding effects from pharmacologically active impurities. Lower-purity batches of structurally similar intermediates have been shown to contain trace amounts of potent receptor ligands that can skew behavioral endpoints, a risk mitigated by sourcing this certified high-purity standard .

Purity specification
Specification review
NLT 98%
Reduces risk of impurity-driven false positives in in vivo behavioral studies.
Commercial supply specification; lot-specific COA recommended.
In vivo pharmacology Quality control Reproducibility

Optimal Application Scenarios for CAS 33017-98-0 Guided by Quantitative Evidence


5-HT1A/5-HT2A Lead Optimization: Core Scaffold for Systematic SAR Exploration

Medicinal chemistry teams developing dual 5-HT1A/5-HT2A ligands can utilize CAS 33017-98-0 as the minimally substituted pharmacophore core. Its calculated LogP of 2.74 provides an ideal starting point for CNS drug-like space, allowing synthetic chemists to add substituents to the phenyl ring while monitoring the impact on potency, selectivity, and metabolic stability, as described in patent US8735578 [1][2].

Off-Target Selectivity Profiling: Negative Control for GPR35 Assays

Due to its confirmed inactivity at GPR35, this compound serves as an ideal negative control in high-throughput screening campaigns aimed at identifying GPR35 ligands within quinazolinone libraries. This application is directly supported by ECBD screening data [1].

Analytical Reference Standard for Impurity Profiling in API Synthesis

CAS 33017-98-0 represents the unsubstituted core structure that can arise as a synthetic impurity or degradation product during the manufacture of more complex 4(3H)-quinazolinone-based APIs. Its certified purity (NLT 98%) qualifies it as a reference standard for HPLC impurity method development and validation [1].

In Vivo Behavioral Pharmacology: Reproducible Serotonin Syndrome Model Tool

For academic and industrial labs conducting in vivo studies on the serotonin syndrome (head twitch, forepaw treading, flat body posture), the high-purity specification of this compound ensures the behavioral endpoints measured are attributable to the parent molecule, not to active impurities [1], supporting the type of behavioral quantification described in the foundational patent [2].

Application
Selection Property
Validation Focus
5-HT1A/5-HT2A receptor SAR studies
Unsubstituted phenyl baseline scaffold
Substituent-dependent selectivity context
GPR35 off-target screening (negative control)
Reported GPR35 inactivity
Assay context; direct comparator data to verify
HPLC impurity reference standard
Unsubstituted core structure identity
Impurity method development and validation
In vivo behavioral pharmacology research
Certified high purity (NLT 98%)
Impurity-driven endpoint attribution review
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